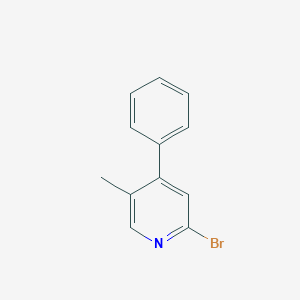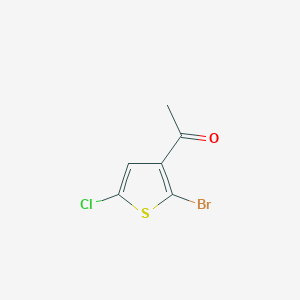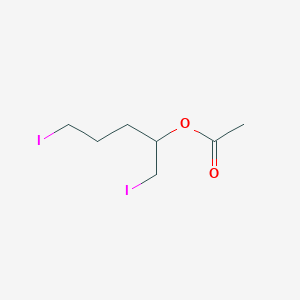
1,5-Diiodopentan-2-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diiodopentan-2-ylacetate: is an organic compound characterized by the presence of two iodine atoms attached to a pentane chain and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diiodopentan-2-ylacetate can be synthesized through several methods. One common approach involves the halogenation of pentane derivatives followed by esterification. Here is a typical synthetic route:
Halogenation: Starting with 1,5-pentanediol, the compound undergoes halogenation using iodine and a suitable oxidizing agent such as phosphorus trichloride or iodine monochloride to form 1,5-diiodopentane.
Esterification: The 1,5-diiodopentane is then reacted with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and esterification processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diiodopentan-2-ylacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The compound can be reduced to form 1,5-pentanediol or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: 1,5-pentanediol derivatives.
Reduction: 1,5-pentanediol.
Oxidation: Pentanoic acid derivatives.
Applications De Recherche Scientifique
1,5-Diiodopentan-2-ylacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Materials Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1,5-diiodopentan-2-ylacetate involves its reactivity with various nucleophiles and electrophiles. The iodine atoms act as leaving groups, facilitating substitution reactions. The acetate group can undergo hydrolysis or other transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
1,5-Diiodopentan-2-ylacetate can be compared with other similar compounds such as:
1,5-Dibromopentan-2-ylacetate: Similar structure but with bromine atoms instead of iodine. It has different reactivity and applications.
1,5-Dichloropentan-2-ylacetate: Contains chlorine atoms, leading to distinct chemical properties and uses.
1,5-Diiodopentane: Lacks the acetate group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of iodine atoms and an acetate group, providing a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H12I2O2 |
|---|---|
Poids moléculaire |
381.98 g/mol |
Nom IUPAC |
1,5-diiodopentan-2-yl acetate |
InChI |
InChI=1S/C7H12I2O2/c1-6(10)11-7(5-9)3-2-4-8/h7H,2-5H2,1H3 |
Clé InChI |
YUBHFXOUQNITRX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(CCCI)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


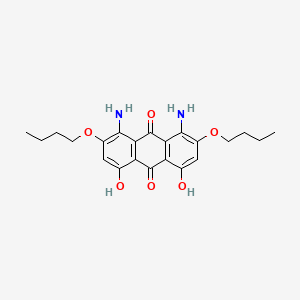
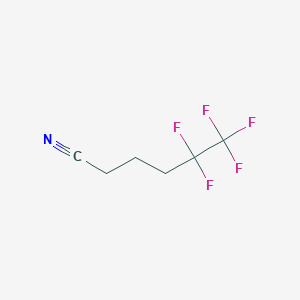

![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
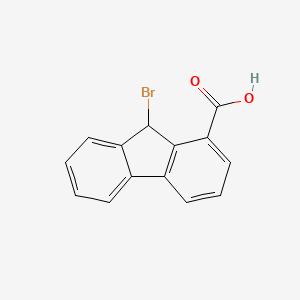
![(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B15248626.png)

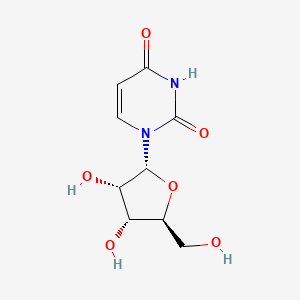

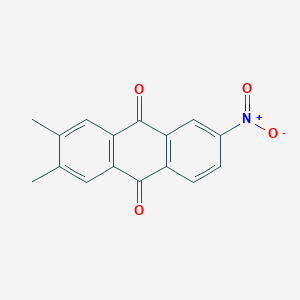
![Imidazo[1,2-a]quinoxaline-1-carboxylicacid](/img/structure/B15248663.png)
![1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B15248667.png)
